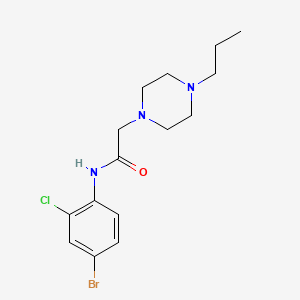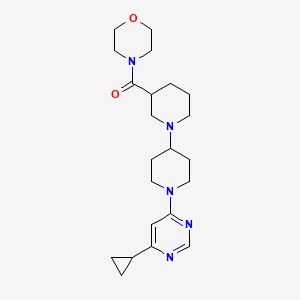
N-(4-bromo-2-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide, also known as BPCA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide is not fully understood, but it is believed to involve the binding of the compound to certain ion channels in the brain. This binding can affect the activity of these channels, which could have downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. These effects include changes in neuronal activity, alterations in neurotransmitter release, and changes in behavior. These effects suggest that this compound could be a useful tool for studying the function of the brain and potential therapeutic targets.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide in lab experiments is its selectivity for certain ion channels. This selectivity allows researchers to study the function of these channels in isolation, which can provide valuable insights into their role in brain function. However, one limitation of using this compound is that its effects may not fully mimic the effects of endogenous ligands. This could limit the generalizability of findings obtained using this compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. One area of interest is the development of more selective analogs of the compound, which could provide even greater insights into the function of specific ion channels. Another area of interest is the use of this compound in animal models of neurological and psychiatric disorders, which could provide insights into potential therapeutic targets. Additionally, the use of this compound in combination with other compounds could provide a more comprehensive understanding of the function of the brain.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide can be achieved through several methods, including the reaction of 4-bromo-2-chloroaniline with 4-propylpiperazine and acetic anhydride. This reaction results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a tool for studying the function of certain ion channels in the brain. This compound has been found to selectively bind to these channels, which could provide insights into their function and potential therapeutic targets.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClN3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-14-4-3-12(16)10-13(14)17/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYXNSGNRKKAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)
![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)

![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
![2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5324291.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)


![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5324339.png)
